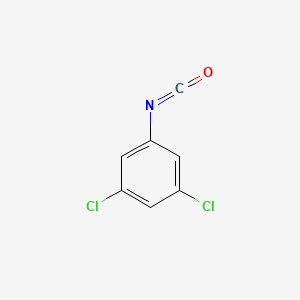

3,5-Dichlorophenyl isocyanate

描述

Overview of Isocyanate Functional Group Reactivity and Electronic Properties

The isocyanate functional group is characterized by a nitrogen atom double-bonded to a carbon atom, which is in turn double-bonded to an oxygen atom (R−N=C=O). wikipedia.org This structure is closely related to that of carbon dioxide (CO2) and carbodiimides. wikipedia.org The C−N=C=O unit is planar, with the N=C=O linkage being nearly linear. wikipedia.org

The reactivity of the isocyanate group is largely defined by the electrophilic nature of its central carbon atom. rsc.orgresearchgate.net Resonance structures show that the electron density is lowest on the carbon, intermediate on the nitrogen, and highest on the oxygen. researchgate.netpoliuretanos.net This electron deficiency makes the carbon atom highly susceptible to attack by nucleophiles—electron-rich species. wikipedia.orgrsc.org Common nucleophiles that readily react with isocyanates include alcohols, amines, and water. wikipedia.orgdoxuchem.com The reaction with an alcohol forms a urethane (B1682113) linkage, a reaction that is fundamental to the production of polyurethanes. wikipedia.org Similarly, the reaction with an amine yields a urea (B33335) derivative. wikipedia.org

The reactivity of an isocyanate is significantly influenced by the nature of the "R" group attached to the nitrogen atom. Electron-withdrawing groups attached to the R group increase the electrophilicity of the carbon atom, thereby enhancing the isocyanate's reactivity. rsc.org Conversely, electron-donating groups decrease its reactivity. rsc.org For this reason, aromatic isocyanates are generally more reactive than their aliphatic counterparts. poliuretanos.net

The Role of Aromatic Isocyanates in Organic Synthesis and Polymer Chemistry

Aromatic isocyanates, where the isocyanate group is directly attached to an aromatic ring, are indispensable building blocks in both organic synthesis and polymer chemistry. sanyingpu.comtri-iso.com Their heightened reactivity makes them valuable intermediates in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and other specialized materials. sanyingpu.comontosight.ai

In the realm of polymer chemistry, aromatic isocyanates are crucial for the production of polyurethanes. wikipedia.orgsanyingpu.comdoxuchem.com When a diisocyanate (a molecule with two isocyanate groups) reacts with a polyol (a molecule with multiple hydroxyl groups), long polymer chains are formed. wikipedia.org These polyurethane polymers can be tailored to have a vast range of properties, from flexible foams used in furniture to rigid materials for insulation and durable coatings. doxuchem.comontosight.aiacs.org The rigid structure of the aromatic ring imparts stiffness and thermal stability to the resulting polymer. doxuchem.comacs.org

Specific Focus on Chlorinated Aryl Isocyanates: Historical Context and Emerging Research Trajectories

The introduction of chlorine atoms onto the aromatic ring of an aryl isocyanate creates a class of compounds with distinct properties and applications. Historically, the synthesis of isocyanates, including chlorinated variants, has relied on the phosgenation of the corresponding amine. wikipedia.orguniversiteitleiden.nl This process, while effective, involves the use of highly toxic phosgene (B1210022) gas, prompting research into safer, alternative synthetic routes. beilstein-journals.orgacs.org These alternatives include the Curtius, Hofmann, and Lossen rearrangements, as well as the reductive carbonylation of nitroaromatic compounds. beilstein-journals.orgnih.gov

Emerging research trajectories for chlorinated aryl isocyanates are diverse. Their unique reactivity profile, influenced by the electron-withdrawing nature of the chlorine atoms, makes them valuable in the synthesis of novel pharmaceuticals and agrochemicals. smolecule.com For instance, the specific substitution pattern of chlorine atoms can lead to distinct biological activities. smolecule.com Furthermore, their use as chemical probes in proteomic research is a growing field. smolecule.comlookchem.com The isocyanate group can react with various amino acid residues on proteins, allowing researchers to study protein structure and function. smolecule.com

Rationale for In-depth Investigation of 3,5-Dichlorophenyl Isocyanate within Academic Disciplines

This compound (C7H3Cl2NO) is a white to slightly yellow crystalline solid that serves as a prime example of a halogenated aryl isocyanate with significant academic and research interest. lookchem.comchemicalbook.com Its specific structure, with two chlorine atoms in the meta positions of the phenyl ring, influences its reactivity and makes it a valuable tool in several scientific domains. cymitquimica.com

In medicinal chemistry and drug discovery, this compound is used as an intermediate in the synthesis of various biologically active compounds. lookchem.comchemicalbook.comthermofisher.com For example, it is a precursor in the synthesis of the fungicide iprodione (B1672158). lookchem.comchemicalbook.com It has also been used to synthesize 1,3-bis(3,5-dichlorophenyl)urea, a compound that has shown anti-cancer activity. nih.gov

In the field of materials science, particularly in polymer chemistry, it is used to create specialized polymers. For instance, it has been used to synthesize phenylcarbamate derivatives of cellulose (B213188) and amylose (B160209), which are useful as chiral stationary phases for separating enantiomers. sigmaaldrich.com

Furthermore, in the area of proteomics, this compound is employed as a chemical probe to selectively modify proteins, aiding in the study of their structure and function. smolecule.comlookchem.comchemicalbook.com The distinct reactivity imparted by the dichlorinated phenyl ring allows for targeted interactions with biological macromolecules. smolecule.com

The following table provides key chemical and physical properties of this compound:

| Property | Value |

| Molecular Formula | C7H3Cl2NO lookchem.comsigmaaldrich.comamerigoscientific.com |

| Molecular Weight | 188.01 g/mol lookchem.comsigmaaldrich.comnih.gov |

| CAS Number | 34893-92-0 lookchem.comsigmaaldrich.comamerigoscientific.com |

| Appearance | White to slightly yellow low melting solid lookchem.comchemicalbook.com |

| Melting Point | 32-34 °C lookchem.comsigmaaldrich.com |

| Boiling Point | 243 °C lookchem.com |

| Density | 1.38 g/mL at 25 °C lookchem.comsigmaaldrich.com |

| Solubility | Decomposes in water lookchem.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-dichloro-5-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFUJGURFLOFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067878 | |

| Record name | 3,5-Dichlorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34893-92-0 | |

| Record name | 3,5-Dichlorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34893-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dichloro-5-isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034893920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dichloro-5-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dichlorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-5-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3,5 Dichlorophenyl Isocyanate

Phosgene-Based Synthesis Routes: Classical Approaches and Mechanistic Considerations

The most common commercial method for manufacturing aryl isocyanates, including 3,5-Dichlorophenyl isocyanate, involves the use of phosgene (B1210022), a highly reactive and toxic gas. This process, while efficient, necessitates stringent safety protocols and specialized equipment.

Reaction of 3,5-Dichloroaniline (B42879) with Phosgene

The cornerstone of the phosgene-based route is the reaction of 3,5-Dichloroaniline with phosgene (carbonyl chloride). The synthesis is typically conducted in an inert solvent, such as toluene. The reaction proceeds in a two-step mechanism. Initially, at low temperatures, 3,5-dichloroaniline reacts with phosgene to form an intermediate N-(3,5-dichlorophenyl)carbamoyl chloride. In the second step, this intermediate is heated to induce dehydrochlorination, yielding the final product, this compound, and hydrogen chloride as a byproduct. echemi.com

Optimization of Reaction Parameters in Phosgene-Mediated Synthesis

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and byproduct formation. Key parameters that are manipulated include temperature, reactant concentration, and process design. One established method involves a two-temperature process: the initial reaction is carried out at a low temperature (-10 to 0°C) for approximately six hours, after which the mixture is heated to around 105°C and refluxed to complete the reaction. echemi.com In some industrial processes for similar dichlorophenyl isocyanates, a significant excess of phosgene (e.g., 300-400 mole percent) is used at high temperatures (around 160°C) to drive the reaction to completion. google.com

Recent advancements have focused on improving reaction efficiency and safety through process engineering. The use of microchannel continuous flow reactors has been shown to dramatically reduce reaction times from hours to minutes (typically under 30 minutes). google.com This approach enhances reaction efficiency, improves product selectivity, and increases yields to between 95% and 98%. google.com

| Parameter | Conventional Batch Process | Continuous Flow Process |

| Reaction Time | Several hours | < 30 minutes |

| Typical Yield | Variable | 95-98% |

| Temperature | Two-stage: Low (-10 to 0°C) then High (~105°C) | Optimized for continuous flow |

| Key Advantage | Established methodology | Enhanced efficiency, safety, and yield |

This table provides a comparative overview of key parameters in different phosgene-mediated synthesis processes.

Associated Challenges and Byproduct Formation in Industrial and Laboratory Settings

The phosgenation route is fraught with challenges, primarily related to the high toxicity of phosgene and the formation of undesirable byproducts. During the distillation to purify the isocyanate product, minor amounts of complex, higher-boiling side-products are formed. google.com These accumulate into a distillation heel known as "tar," which can be unstable. google.com

A significant issue in the production of dichlorophenyl isocyanates is the formation of insoluble solids within this tar, which can severely hinder processing and the recovery of the isocyanate product. google.com These solids are often substituted ureas, formed from the reaction of the isocyanate product with unreacted aniline (B41778) precursor. The use of continuous flow reactors can substantially reduce the formation of these urea (B33335) byproducts. google.com Additionally, the process generates large volumes of hydrogen chloride gas and involves unreacted phosgene, both of which must be scrubbed and neutralized, adding to the complexity and cost of the operation. echemi.com

Non-Phosgene Synthesis Methods: Advancements in Green Chemistry and Sustainable Production

Growing environmental and safety concerns associated with phosgene have spurred research into alternative, "greener" synthetic routes to isocyanates. These methods avoid the use of phosgene entirely, representing a significant advancement in sustainable chemical production. researchgate.net

Reductive Carbonylation of Nitroaromatic Precursors

The most heavily investigated phosgene-free alternative is the reductive carbonylation of nitroaromatic compounds. researchgate.net In this one-step process, the corresponding nitroarene, 3,5-dichloronitrobenzene, is reacted with carbon monoxide in the presence of a catalyst to directly form this compound. This pathway is considered a more environmentally benign and potentially more economical route. researchgate.netunimi.it

However, the direct synthesis of isocyanates via this method requires forcing conditions (high temperature and pressure), under which the highly reactive isocyanate product can oligomerize or polymerize, leading to tar formation. researchgate.netunimi.it

Catalytic Systems for Nitroarene Carbonylation: Group VIII Transition Metal Complexes

The success of the reductive carbonylation route hinges on the development of highly active and selective catalysts. Group VIII transition metals, particularly palladium, rhodium, and ruthenium, form the most interesting and effective catalytic systems for this transformation. researchgate.net

Homogeneous palladium catalysts supported by bidentate N-donor ligands, such as 1,10-phenanthroline (B135089) (phen) and its derivatives, are known to be highly effective. researchgate.netacs.orgosti.gov Research has shown that palladium complexes with phenanthroline ligands bearing moderately donating substituents achieve high activity. osti.gov The efficiency of these catalytic systems can be further improved by the addition of co-catalysts, such as benzoic acid, which enhances both activity and selectivity. osti.gov

To address the challenges of separating and reusing homogeneous catalysts, heterogeneous versions have been developed. For instance, a palladium catalyst supported on a phenanthroline-based porous organic polymer (Pd@phen-POP) has demonstrated efficient reductive carbonylation with high turnover numbers and the significant advantage of being recyclable. acs.org Ruthenium-based catalysts, such as Ru3(CO)12, are also recognized for their high activity in this process. unimi.it

| Catalyst System | Type | Key Features |

| Palladium-Phenanthroline Complexes | Homogeneous | High activity and selectivity; can be tuned with substituted ligands. researchgate.netosti.gov |

| Pd@phen-POP | Heterogeneous | High turnover number, recyclable, combines efficiency with ease of use. acs.org |

| Ru3(CO)12 | Homogeneous | Known for high catalytic activity in nitroarene carbonylation. unimi.it |

| PdO/MoOa/ZnO | Heterogeneous | Reported as a highly active and selective catalyst system in patent literature. google.com |

This table summarizes various Group VIII transition metal-based catalytic systems used in the reductive carbonylation of nitroarenes.

Mechanistic Insights into Catalyzed Reductive Carbonylation

The catalyzed reductive carbonylation of nitroaromatics presents a phosgene-free route to isocyanates. This process typically involves the use of a transition metal catalyst, often palladium-based, in the presence of a reducing agent and a carbon monoxide source. The reaction mechanism is complex and involves several key steps.

Initially, the nitroaromatic compound is reduced by the catalyst to a nitroso intermediate, followed by further reduction to a nitrene or a related species. Concurrently, carbon monoxide coordinates to the metal center. The pivotal step involves the migratory insertion of the nitrene into the metal-carbonyl bond, forming a metal-isocyanate complex. Subsequent reductive elimination releases the desired isocyanate and regenerates the active catalyst. The efficiency and selectivity of this process are highly dependent on the nature of the catalyst, ligands, reaction conditions (temperature and pressure), and the specific nitroaromatic substrate.

For the synthesis of this compound via this method, 1,3-dichloro-5-nitrobenzene would serve as the starting material. The electronic properties of the dichlorinated ring can influence the rate and efficiency of the reduction and carbonylation steps.

Oxidative Carbonylation of Amines

An alternative phosgene-free method for isocyanate synthesis is the oxidative carbonylation of primary amines. This reaction involves treating an amine with carbon monoxide and an oxidant, again typically in the presence of a transition metal catalyst such as palladium or rhodium complexes.

The mechanism is thought to proceed through the initial coordination of the amine to the metal center. This is followed by the insertion of carbon monoxide into the metal-nitrogen bond to form a carbamoyl (B1232498) complex. The final step is an oxidative process that converts the carbamoyl intermediate into the isocyanate, with the metal catalyst being re-oxidized by the oxidant. Common oxidants include oxygen or benzoquinone.

In the context of this compound, the starting material would be 3,5-dichloroaniline. The reaction conditions, including the choice of catalyst, solvent, oxidant, and CO pressure, are crucial for achieving high yields and selectivity.

Utilizing Isocyanate Surrogates: Dioxazolone Chemistry for In Situ Generation

Dioxazolones have emerged as stable and manageable precursors for the in situ generation of isocyanates, thereby avoiding the handling of the often hazardous isocyanates themselves. uva.nlsnnu.edu.cn This approach is particularly valuable in scenarios where the isocyanate is highly reactive or unstable.

Synthesis and Decomposition of 3-Substituted Dioxazolones

3-Substituted-1,4,2-dioxazol-5-ones can be synthesized from hydroxamic acids. uva.nl For the generation of this compound, the corresponding 3-(3,5-dichlorophenyl)-1,4,2-dioxazol-5-one would be required. The key step in the utility of dioxazolones is their thermal or photochemically induced decomposition. uva.nl This process involves the extrusion of carbon dioxide to generate a transient acyl nitrene intermediate, which then undergoes a Curtius-like rearrangement to form the isocyanate. uva.nl

The decomposition can be initiated by heat, with the specific temperature required depending on the substituent on the dioxazolone ring. mdpi.com Alternatively, photochemical methods can be employed for the decomposition. mdpi.com

Nucleophilic Addition Reactions with In Situ Generated Isocyanate Intermediates

The primary advantage of using dioxazolones is the ability to generate the isocyanate intermediate in the presence of a nucleophile. This allows for immediate trapping of the isocyanate, leading to the formation of ureas, carbamates, or other derivatives in a one-pot procedure. For instance, if the decomposition of 3-(3,5-dichlorophenyl)-1,4,2-dioxazol-5-one is carried out in the presence of an alcohol, the corresponding carbamate (B1207046) will be formed. Similarly, reaction with an amine will yield a urea derivative. This in situ generation and reaction methodology enhances safety and can improve reaction efficiency by minimizing side reactions of the isocyanate.

Bio-based Approaches to Isocyanate Production: Challenges and Perspectives for this compound Analogs

The increasing demand for sustainable and environmentally friendly chemical processes has spurred research into bio-based routes for chemical production. patsnap.comgrandviewresearch.com The production of isocyanates from renewable resources is an area of growing interest, though it presents significant challenges. rsc.orgmostwiedzy.plresearchgate.net

Currently, the direct biosynthesis of aromatic isocyanates like this compound is not established. The challenges are numerous and include the complexity of introducing both the isocyanate functionality and the specific halogenation pattern onto a bio-derived aromatic core. However, research is focused on producing bio-based analogs. These efforts often involve the conversion of biomass-derived platform chemicals into precursors that can then be chemically transformed into isocyanates. patsnap.com

For analogs of this compound, potential bio-based aromatic precursors could be derived from lignin (B12514952) or other sources. The development of biocatalytic or chemo-catalytic methods to introduce the necessary functional groups remains a key research area. While the direct bio-based production of this compound is a long-term goal, the development of sustainable routes to structurally similar isocyanates could provide greener alternatives for various applications. rsc.orgresearchgate.net

Alternative Synthetic Strategies and Precursor Compounds for this compound Derivatives

Beyond the direct synthesis of this compound, various strategies exist for the synthesis of its derivatives, often starting from different precursor compounds. For example, derivatives of 1,3,5-triazine (B166579) can be synthesized from cyanuric chloride, which can subsequently be functionalized to incorporate the 3,5-dichlorophenyl moiety. nih.gov The reactivity of the isocyanate group in this compound allows it to be a key reactant in the synthesis of various derivatives, such as 3-(3,5-Dichlorophenyl)-2,4-oxazolidinedione (DCPO) and phenylcarbamate derivatives of polysaccharides. sigmaaldrich.com

Alternative precursors for the synthesis of isoxazole (B147169) derivatives, which could potentially be functionalized to include a 3,5-dichlorophenyl group, are also being explored. jlu.edu.cn The choice of synthetic strategy often depends on the desired final product and the availability and cost of the starting materials.

Advanced Reaction Mechanisms and Reactivity Profiles of 3,5 Dichlorophenyl Isocyanate

Nucleophilic Addition Reactions: Fundamental Principles and Substituent Effects

The reactivity of 3,5-Dichlorophenyl isocyanate is dominated by the electrophilic nature of the carbon atom in the isocyanate group (-N=C=O). This high reactivity allows it to readily undergo nucleophilic addition reactions with a variety of compounds. nbinno.com The presence of two chlorine atoms on the phenyl ring acts as an electron-withdrawing group, further enhancing the electrophilicity of the isocyanate carbon and influencing the reaction kinetics. This makes it a valuable intermediate in the synthesis of various organic compounds, including carbamates and ureas. nbinno.com

Reactions with Hydroxyl-Functional Compounds (Alcohols, Polyols) and Urethane (B1682113) Formation

This compound reacts with hydroxyl-containing compounds, such as alcohols and polyols, to form urethanes (also known as carbamates). This reaction is a cornerstone of polyurethane chemistry. researchgate.netl-i.co.uk The fundamental reaction involves the addition of the alcohol's hydroxyl group across the N=C bond of the isocyanate. researchgate.net

Kinetic Studies of Urethane Synthesis

Kinetic studies of urethane formation reveal that the reaction rate is influenced by several factors, including the structure of the alcohol and the isocyanate, the solvent, and the presence of catalysts. researchgate.netkuleuven.be The reaction is often catalyzed by both the alcohol reactant and the urethane product, a phenomenon known as autocatalysis. mdpi.com Studies have shown that the reaction can be well-described by a second-order rate equation, which may be modified to account for the catalytic effect of the urethane product. researchgate.net The rate of reaction is also dependent on the concentration of the alcohol, with evidence suggesting the involvement of multiple alcohol molecules in the transition state. kuleuven.be

Influence of Steric and Electronic Factors on Reactivity

Both steric and electronic factors significantly impact the reactivity of this compound in urethane formation. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring increases the positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack by the alcohol. nbinno.com

Steric hindrance around the hydroxyl group of the alcohol can affect the rate of reaction. Primary alcohols are generally more reactive than secondary alcohols due to less steric crowding around the hydroxyl group. kuleuven.be For instance, a slower reaction rate is observed for the bulkier cyclohexanol (B46403) compared to 2-propanol under the same conditions. kuleuven.be

| Factor | Influence on Reactivity | Rationale |

| Electronic | Increased reactivity | The two chlorine atoms on the phenyl ring are electron-withdrawing, which increases the electrophilicity of the isocyanate carbon atom. nbinno.com |

| Steric (Alcohol) | Decreased reactivity with bulkier alcohols | Steric hindrance around the hydroxyl group of the alcohol can impede its approach to the isocyanate carbon. Primary alcohols are generally more reactive than secondary alcohols. kuleuven.be |

Reactions with Amines and Urea (B33335) Formation

This compound readily reacts with primary and secondary amines to form substituted ureas. nbinno.comcommonorganicchemistry.com This reaction is typically rapid and exothermic, proceeding via a nucleophilic addition mechanism where the amine nitrogen attacks the electrophilic carbon of the isocyanate group. commonorganicchemistry.com

Formation of Substituted Ureas and Protein Adducts

The reaction between this compound and various amines leads to the formation of a wide range of substituted ureas. This reaction is a common strategy in organic synthesis for creating urea derivatives. asianpubs.orgmdpi.com

Isocyanates, including this compound, can also react with nucleophilic groups on proteins, such as the amine groups of lysine (B10760008) residues and the sulfhydryl groups of cysteine residues, to form protein adducts. epa.gov The formation of these adducts can be used as a biomarker for exposure to isocyanates. epa.gov

Reactivity of Primary, Secondary, and Aromatic Amines

The reactivity of amines with this compound is dependent on the nature of the amine. Generally, primary aliphatic amines are more nucleophilic and thus react more rapidly than secondary aliphatic amines, which are in turn more reactive than aromatic amines. The lower reactivity of aromatic amines is due to the delocalization of the lone pair of electrons on the nitrogen atom into the aromatic ring, which reduces its nucleophilicity. googleapis.com

| Amine Type | General Reactivity with this compound | Rationale |

| Primary Aliphatic | High | The nitrogen lone pair is readily available for nucleophilic attack. |

| Secondary Aliphatic | Moderate | Steric hindrance around the nitrogen atom can slightly reduce reactivity compared to primary amines. |

| Aromatic | Low | The nitrogen lone pair is delocalized into the aromatic ring, reducing its nucleophilicity. googleapis.com |

Hydrolysis Reactions and Carbamate (B1207046) Formation

The reaction of this compound with water is a critical process, leading to the formation of an unstable carbamic acid intermediate, which subsequently decomposes. nbinno.com This reactivity is a key consideration in the handling and storage of this compound. nbinno.com

While specific mechanistic studies on the hydrolysis of this compound are not extensively detailed in the available literature, the hydrolysis of phenyl isocyanates, in general, is understood to proceed through a concerted mechanism rather than a stepwise one. In this concerted pathway, the nucleophilic attack of a water molecule on the isocyanate carbon and the proton transfer occur simultaneously. This is in contrast to a stepwise mechanism which would involve the formation of a distinct zwitterionic intermediate. The concerted nature of this reaction is influenced by the solvent environment and the presence of catalysts.

Water molecules themselves can act as catalysts in the hydrolysis of isocyanates. Studies on similar aryl isocyanates suggest that a cluster of water molecules participates in the reaction, facilitating proton transfer through a hydrogen-bonding network. This self-catalysis lowers the activation energy of the reaction. While one water molecule acts as the nucleophile, additional water molecules can stabilize the transition state, thereby accelerating the rate of hydrolysis. The exact kinetics and the number of water molecules involved can vary depending on the specific isocyanate and the reaction conditions.

The hydrolysis of this compound ultimately leads to the formation of 3,5-dichloroaniline (B42879) and carbon dioxide. nbinno.com The initial reaction with water forms the corresponding carbamic acid, 3,5-dichlorophenylcarbamic acid. This intermediate is unstable and readily undergoes decarboxylation to yield the primary amine and carbon dioxide gas. The resulting 3,5-dichloroaniline can then react with any remaining this compound to form a symmetrically disubstituted urea, N,N'-bis(3,5-dichlorophenyl)urea.

Step 1: Carbamate Formation Cl₂C₆H₃NCO + H₂O → [Cl₂C₆H₃NHCOOH]

Step 2: Decomposition [Cl₂C₆H₃NHCOOH] → Cl₂C₆H₃NH₂ + CO₂

Subsequent Reaction: Urea Formation Cl₂C₆H₃NH₂ + Cl₂C₆H₃NCO → (Cl₂C₆H₃NH)₂CO

Reactions with Thiols: Thiocarbamate Derivatives

The reaction of this compound with thiols (mercaptans) provides a direct route to the synthesis of S-thiocarbamate derivatives. The lone pair of electrons on the sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This addition reaction is typically efficient and proceeds under mild conditions.

The general reaction is as follows:

Cl₂C₆H₃NCO + R-SH → Cl₂C₆H₃NHC(=O)SR

Self-Addition Reactions: Oligomerization and Polymerization

Isocyanates, including aromatic variants like this compound, can undergo self-addition reactions to form dimers, trimers, and higher oligomers or polymers. These reactions are often influenced by catalysts, temperature, and the electronic and steric properties of the isocyanate.

Dimerization to Uretidiones

The dimerization of aryl isocyanates can lead to the formation of a four-membered ring structure known as a uretidione (or uretdione). This reaction is often catalyzed by tertiary phosphines or certain amines. While specific studies on the dimerization of this compound are limited, research on other substituted phenyl isocyanates indicates that the formation of the uretidione ring is a feasible pathway. The reaction involves the [2+2] cycloaddition of two isocyanate groups.

The general structure of the uretidione dimer of this compound would be 1,3-bis(3,5-dichlorophenyl)uretidin-2,4-dione. These dimers can be thermally reversible, dissociating back to the isocyanate monomers at elevated temperatures.

Trimerization to Isocyanurates

The cyclotrimerization of isocyanates to form stable six-membered 1,3,5-triazine-2,4,6-trione rings, commonly known as isocyanurates, is a significant self-reaction pathway. This reaction is of great industrial importance for producing polyisocyanurate (PIR) foams and coatings, which exhibit enhanced thermal stability and flame retardancy. For aryl isocyanates such as this compound, this trimerization is typically not spontaneous and requires catalytic activation.

A wide array of catalysts can effect this transformation, broadly categorized as Lewis bases and metal-containing compounds. Common catalysts include tertiary amines, phosphines, alkali metal carboxylates (like potassium octoate), and various organometallic complexes.

The catalytic mechanism generally proceeds via a stepwise anionic polymerization pathway. For a Lewis base catalyst, the proposed cycle involves:

Initiation: The nucleophilic catalyst attacks the electrophilic carbon of the isocyanate group of the first this compound molecule, forming a zwitterionic intermediate.

Propagation: This intermediate then acts as a more potent nucleophile, attacking a second isocyanate molecule. This process repeats with a third molecule, leading to a linear trimer anion.

Cyclization: The anionic end of the linear trimer attacks the carbonyl carbon of the first isocyanate unit (which is attached to the catalyst), causing the ring to close and expel the catalyst. This regenerates the catalyst, allowing it to participate in further cycles.

The table below summarizes common catalyst types used for the trimerization of aryl isocyanates.

| Catalyst Class | Specific Examples | General Mechanistic Role |

| Lewis Bases | Tertiary Amines (e.g., DABCO), N-Heterocyclic Carbenes (NHCs), Phosphines | Nucleophilic attack on the isocyanate carbon to initiate polymerization. |

| Metal Compounds | Potassium Acetate, Potassium Octoate, Organotin compounds, Aluminum complexes | Coordination to the isocyanate, followed by nucleophilic attack or insertion to initiate the cycle. |

Other Self-Polymerization Pathways

Besides trimerization, isocyanates can undergo other forms of self-polymerization, although these are often less common or require specific conditions. For aromatic isocyanates like this compound, the most notable alternative pathway is dimerization.

Dimerization to Uretdiones: The dimerization of isocyanates leads to the formation of a four-membered ring structure known as a uretdione (or uretidione). This reaction is also typically catalyzed, with phosphines being particularly effective. The dimerization is a reversible process, and uretdiones can dissociate back to the monomeric isocyanate upon heating. This property allows them to be used as "blocked isocyanates," which can release the reactive isocyanate in situ at elevated temperatures. The formation of a uretdione from 2,4-toluene diisocyanate (TDI) is a well-documented example for aromatic isocyanates. nih.gov

Under certain conditions, such as in polar solvents like DMF at low temperatures, some isocyanates have been observed to form linear polymers (nylon-1). However, for most aryl isocyanates, cyclotrimerization remains the most thermodynamically favorable self-polymerization pathway.

Cycloaddition Reactions Involving the Isocyanate Group

The isocyanate group contains two perpendicular π-bonds (C=N and C=O), both of which can participate as dipolarophiles in cycloaddition reactions. This dual reactivity allows for the synthesis of a variety of five-membered heterocyclic rings.

Dipolar Cycloadditions: Theoretical and Experimental Investigations

1,3-Dipolar cycloadditions are powerful, atom-economical reactions for constructing five-membered heterocycles. In the context of this compound, the C=N and C=O double bonds can react with 1,3-dipoles such as nitrones, azides, and nitrile oxides.

Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms, regioselectivity, and chemoselectivity of these reactions. These studies analyze the frontier molecular orbitals (HOMO and LUMO) of the isocyanate and the 1,3-dipole to predict the reaction's feasibility and outcome. The reaction of isocyanates with nitrones has been a particular focus of theoretical investigation, revealing a complex and solvent-dependent mechanistic landscape.

Reaction with Nitrones: Formation of Oxadiazolidinones and Dioxazolidines

The reaction between an isocyanate and a nitrone can proceed via two main channels, depending on which double bond of the isocyanate acts as the dipolarophile:

Reaction with the C=N bond: This pathway leads to the formation of a 1,2,4-oxadiazolidin-5-one .

Reaction with the C=O bond: This pathway results in a 1,4,2-dioxazolidine .

Experimental and computational studies have shown that the formation of the 1,2,4-oxadiazolidin-5-one is generally favored both kinetically and thermodynamically, regardless of the solvent used.

Concerted vs. Stepwise Mechanisms in Different Solvents

A key finding from mechanistic studies is that the nature of the cycloaddition is highly dependent on the polarity of the solvent.

In the gas phase and in apolar solvents (e.g., hexane, toluene): The reaction proceeds through a concerted mechanism . This involves a single transition state where the new C-C and C-O bonds are formed simultaneously, although often asynchronously.

In polar solvents (e.g., dichloromethane, acetonitrile): The mechanism switches to a stepwise pathway . This change is attributed to the ability of polar solvents to stabilize charged intermediates.

This mechanistic dichotomy is a significant finding, as it demonstrates how reaction conditions can fundamentally alter the pathway of a cycloaddition reaction.

Nucleophilic Attack of Nitrone Oxygen and Intermediate Formation

In the stepwise mechanism favored in polar solvents, the reaction is initiated by a nucleophilic attack. Unusually, it is the oxygen atom of the nitrone that acts as the nucleophile, attacking the central electrophilic carbon atom of the isocyanate group.

Catalyst-Assisted Reactions: Design and Efficacy of Catalytic Systems

The inherent reactivity of this compound can be significantly enhanced and directed towards specific chemical transformations through the use of catalysts. Both transition metal complexes and organic molecules have been successfully employed to modulate its reactivity, enabling the synthesis of a wide array of complex molecules.

Transition metals have proven to be powerful catalysts in reactions involving aryl isocyanates, facilitating transformations that are often difficult to achieve through conventional methods. Palladium and rhodium complexes, in particular, have demonstrated significant utility in this area.

One notable application of transition metal catalysis is the palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate (B1221674) to generate aryl isocyanates. nih.govacs.org This method provides a direct route to aryl isocyanates from readily available starting materials. The catalytic cycle is thought to involve the oxidative addition of the aryl chloride to a low-valent palladium species, followed by metathesis with sodium cyanate and subsequent reductive elimination to yield the aryl isocyanate. nih.gov While this reaction produces the isocyanate, it highlights the compatibility of the isocyanate group with palladium catalysis.

Rhodium catalysts have been effectively used in the addition of organoboron reagents to isocyanates. rsc.orgrsc.org For instance, the rhodium(I)-catalyzed addition of arylboronic acids to aryl isocyanates furnishes secondary amides in a highly efficient manner under mild conditions. rsc.orgrsc.org A plausible mechanism involves the transmetalation of the aryl group from the boronic acid to the rhodium center, followed by the insertion of the isocyanate into the rhodium-aryl bond. Subsequent protonolysis then releases the amide product and regenerates the active catalyst. rsc.org

Cobalt(III) complexes have also been explored for the C-H bond amidation of arenes using isocyanates as the nitrogen source. nih.gov This approach allows for the direct functionalization of C-H bonds, offering a highly atom-economical route to substituted amides. nih.gov

The efficacy of these transition metal-catalyzed reactions is influenced by several factors, including the nature of the metal, the choice of ligands, and the reaction conditions. The design of the catalytic system is crucial for achieving high yields and selectivity.

Table 1: Examples of Transition Metal-Catalyzed Reactions Involving Aryl Isocyanates

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Palladium(0) complex with appropriate ligands | Aryl chloride, Sodium cyanate | Aryl isocyanate | nih.govacs.org |

| Rhodium(I) complex | Aryl isocyanate, Arylboronic acid | Secondary amide | rsc.orgrsc.org |

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering advantages such as lower toxicity, air and moisture stability, and often milder reaction conditions. For isocyanate chemistry, several classes of organic catalysts have been shown to be highly effective.

N-Heterocyclic Carbenes (NHCs) have been identified as exceptionally efficient catalysts for the cyclotrimerization of isocyanates to form isocyanurates. nih.govresearchgate.nettue.nlacs.org Isocyanurates are valuable compounds with applications in the polymer industry. The catalytic cycle is initiated by the nucleophilic attack of the NHC on the electrophilic carbon of the isocyanate, forming a zwitterionic adduct. This adduct then reacts with two more isocyanate molecules in a stepwise fashion before eliminating the catalyst to release the isocyanurate product. researchgate.net The efficacy of NHC catalysts is highly dependent on their steric and electronic properties. For example, 1,3-bis-(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene (SIPr) has been shown to be a particularly active catalyst for the cyclotrimerization of a broad range of isocyanates, including various aryl isocyanates. nih.govresearchgate.nettue.nl

Phosphines are another important class of organic catalysts for isocyanate transformations. acs.orgnih.gov They can catalyze a variety of reactions, including the formation of carbodiimides through a [2+2] cycloaddition-cycloreversion sequence. The nucleophilic phosphine (B1218219) adds to the isocyanate to form a phosphonium (B103445) zwitterion, which can then undergo further reactions. The specific outcome of phosphine-catalyzed reactions with isocyanates is influenced by the structure of the phosphine and the reaction conditions. nih.gov

The selective nature of organocatalysts allows for the controlled transformation of this compound into specific products. The choice of catalyst can direct the reaction towards either cyclotrimerization, dimerization, or other transformations, highlighting the power of organocatalysis in synthetic chemistry.

Table 2: Prominent Organic Catalysts for Aryl Isocyanate Transformations

| Catalyst Type | Transformation | Product | Reference |

|---|---|---|---|

| N-Heterocyclic Carbenes (e.g., SIPr) | Cyclotrimerization | Isocyanurate | nih.govresearchgate.nettue.nl |

Applications of 3,5 Dichlorophenyl Isocyanate in Advanced Organic Synthesis and Materials Science

Synthesis of Agrochemicals and Pesticide Intermediates

The 3,5-dichlorophenyl structural motif is a key component in a number of potent agrochemicals, particularly fungicides. The targeted introduction of this moiety is often accomplished using 3,5-Dichlorophenyl isocyanate as a key reactive intermediate.

One of the most significant applications of this compound is in the production of the dicarboximide fungicide, Iprodione (B1672158). sigmaaldrich.com This contact fungicide is effective against a broad spectrum of fungal diseases in various crops. The synthesis of Iprodione involves the reaction of this compound with glycine, followed by cyclization to form a hydantoin (B18101) ring. Subsequent reaction with isopropyl isocyanate yields the final Iprodione molecule. The high electrophilicity of the isocyanate carbon in this compound makes it susceptible to nucleophilic attack by the amino group of glycine, initiating the formation of the core heterocyclic structure of the fungicide. nbinno.com

The general synthesis route for Iprodione is a multi-step process where this compound is a critical starting material. The reaction sequence highlights the importance of the isocyanate functionality in constructing the complex heterocyclic system of the fungicide.

Table 1: Key Reactants in Iprodione Synthesis

| Reactant | Role in Synthesis |

| This compound | Provides the 3,5-dichlorophenyl moiety and the reactive isocyanate group for initial bond formation. |

| Glycine | Acts as the nucleophile that attacks the isocyanate group, forming the backbone of the hydantoin ring. |

| Isopropyl isocyanate | Introduces the N-isopropylcarbamoyl group to the hydantoin ring in a later step of the synthesis. |

By strategically modifying other parts of the molecule while retaining the 3,5-dichlorophenyl moiety, researchers can fine-tune the compound's properties, such as its solubility, stability, and binding affinity to the target enzyme or receptor. This approach can lead to the development of new fungicides with improved efficacy, a broader spectrum of activity, or enhanced selectivity, thereby reducing the impact on non-target organisms.

Pharmaceutical and Medicinal Chemistry Applications

The reactivity of this compound also makes it a valuable intermediate in the synthesis of pharmaceutical compounds. The isocyanate group can be used to introduce the 3,5-dichlorophenyl group into a larger molecule or to construct key structural features of a drug candidate.

While specific examples of blockbuster drugs synthesized from this compound are not widely publicized, the use of structurally similar isocyanates in the synthesis of bioactive molecules is well-established. For example, in the development of novel anticancer agents, isocyanates are used to create urea (B33335) and carbamate (B1207046) linkages within the target molecules. In a study focused on novel homopiperazine (B121016) derivatives as potential anticancer agents, 3-chlorophenyl isocyanate was used to synthesize a series of compounds that were evaluated for their cytotoxic activity. scirp.org This suggests that this compound could be similarly employed to create analogous compounds with potentially different or enhanced biological activities. The two chlorine atoms on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with its biological target.

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing at least one heterocyclic ring. utrgv.edu The isocyanate group of this compound is a versatile functional group for the synthesis of various nitrogen-containing heterocycles. For instance, isocyanates are known to react with hydrazides to form semicarbazides, which can then be cyclized to form bioactive 1,2,4-triazole (B32235) derivatives. chemistryjournal.netnih.gov This synthetic strategy can be applied to this compound to generate a library of novel triazole compounds for biological screening.

Table 2: Plausible Synthesis of a 1,2,4-Triazole Derivative from this compound

| Step | Reactants | Product |

| 1 | This compound, Hydrazide (R-CONHNH₂) | N-(3,5-dichlorophenyl)-N'-(acyl)semicarbazide |

| 2 | N-(3,5-dichlorophenyl)-N'-(acyl)semicarbazide | 4-(3,5-dichlorophenyl)-5-R-2,4-dihydro-3H-1,2,4-triazol-3-one |

This general reaction scheme demonstrates the potential of this compound as a starting material for the construction of diverse heterocyclic scaffolds with potential therapeutic applications.

Functional Materials and Polymer Science

Beyond its applications in the life sciences, this compound is also utilized in the field of materials science, particularly in the development of functional polymers and separation media.

The reaction of this compound with the hydroxyl groups of cellulose (B213188) and amylose (B160209) results in the formation of phenylcarbamate derivatives. sigmaaldrich.com These modified polysaccharides have found significant application as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). The derivatized polysaccharides are coated onto a silica (B1680970) support, creating a chiral environment that allows for the separation of enantiomers. The 3,5-dichloro substitution on the phenyl ring plays a crucial role in the chiral recognition mechanism, influencing the interactions between the CSP and the enantiomers of the analyte.

Furthermore, this compound serves as a reactant in the synthesis of 3-(3,5-Dichlorophenyl)-2,4-oxazolidinedione (DCPO). sigmaaldrich.comsigmaaldrich.com Oxazolidinedione derivatives are a class of compounds with various industrial applications, including their use as monomers in the synthesis of specialty polymers and as intermediates in the production of other functional materials.

Modification of Cellulose and Other Polysaccharides for Chiral Stationary Phases

This compound is a critical derivatizing agent in the modification of natural polysaccharides, most notably cellulose, to produce high-performance chiral stationary phases (CSPs) for chromatographic applications. The fundamental principle involves the chemical reaction between the highly reactive isocyanate group (-N=C=O) of this compound and the hydroxyl groups (-OH) present on the glucose units of the cellulose backbone. This reaction forms stable carbamate linkages, resulting in a polysaccharide derivative known as cellulose tris(3,5-dichlorophenylcarbamate) (CDCPC). The phenylcarbamate groups, with their specific stereoelectronic properties imparted by the two chlorine atoms, create a unique chiral environment. This tailored structure is essential for the chiral recognition mechanism, enabling the separation of enantiomers. The resulting CSPs are widely recognized for their broad applicability and high resolving power in enantioselective chromatography.

The synthesis of these advanced stationary phases involves the derivatization of cellulose followed by its immobilization onto a solid support, typically silica gel. A common method begins with the reaction of microcrystalline cellulose with an excess of this compound in a suitable solvent like pyridine. This step ensures the complete carbamoylation of the hydroxyl groups on the cellulose, yielding cellulose tris(3,5-dichlorophenylcarbamate).

For enhanced stability and solvent compatibility, this chiral selector is then covalently bonded to the support material. One innovative method involves a "thiol-ene" addition reaction. researchgate.net In this process, an alkenyl group is first introduced onto the cellulose, which is then fully reacted with this compound. researchgate.net Subsequently, this modified cellulose derivative is bonded to 3-mercaptopropyl silica gel. researchgate.net This covalent immobilization creates a robust and durable CSP, such as the commercially available CHIRALPAK IC, capable of withstanding a wide range of mobile phase solvents without degradation of the chiral selector. nih.govnih.gov The structure and successful bonding are typically confirmed using analytical techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and elemental analysis. researchgate.net

Stationary phases based on cellulose tris(3,5-dichlorophenylcarbamate) demonstrate exceptional performance in the separation of enantiomers across various classes of chemical compounds. nih.gov These CSPs are employed in high-performance liquid chromatography (HPLC) and capillary electrochromatography (CEC) to resolve racemic mixtures. battelle.org

Research has shown the successful enantio-resolution of numerous chiral fungicides, including triticonazole, hexaconazole, tebuconazole, and metalaxyl, using these stationary phases. researchgate.net The performance of these separations is quantified by chromatographic parameters such as the resolution factor (Rs) and the selectivity factor (α). For instance, in the separation of certain fungicide enantiomers, Rs values as high as 3.46 and α values of 1.27 have been achieved, indicating excellent separation efficiency. researchgate.netwikipedia.org The methodology has been effectively applied to the quantitative analysis of chiral fungicide enantiomers in complex matrices like fruits and vegetables. researchgate.net Furthermore, these CSPs have been utilized to separate various azole antifungal compounds, demonstrating their broad utility in chiral analysis. battelle.org

Table 1: Enantioseparation of Chiral Fungicides on a 3,5-Dichlorophenylcarbamated Cellulose-Bonded Stationary Phase Data sourced from research findings. researchgate.net

| Compound | Resolution (Rs) | Selectivity Factor (α) |

| Triticonazole | 1.83 | 1.12 |

| Hexaconazole | 3.46 | 1.27 |

| Tebuconazole | 2.55 | 1.15 |

| Triadimefon | 1.98 | 1.11 |

| Metalaxyl | 1.54 | 1.10 |

| Benalaxyl | 1.62 | 1.10 |

Integration into Polyurethane Chemistry: Exploring Novel Material Properties (Excluding direct product properties)

In polyurethane chemistry, the isocyanate functional group is a fundamental reactive component. The reaction of a diisocyanate with a polyol forms the characteristic urethane (B1682113) linkage of the polyurethane polymer. This compound, as a monofunctional isocyanate, serves as a valuable model compound and chain-terminating agent for studying the reactivity and kinetics of polyurethane formation.

The chemical reactivity of the isocyanate group is significantly influenced by the electronic properties of the aromatic ring to which it is attached. The two chlorine atoms on the phenyl ring of this compound are strongly electron-withdrawing. This inductive effect decreases the electron density on the aromatic ring and, consequently, increases the electrophilicity of the carbonyl carbon in the isocyanate group (-N=C=O). nih.govsigmaaldrich.com This heightened electrophilicity makes the isocyanate more susceptible to nucleophilic attack by the hydroxyl groups of polyols, thereby increasing the reaction rate compared to non-substituted phenyl isocyanate. nih.gov Studying the integration of this compound allows researchers to probe how substituent effects on the isocyanate component alter polymerization kinetics and the formation of the hard segments in segmented polyurethanes, providing insights into the structure-property relationships of the resulting polymers without focusing on the final material's bulk properties. chemrxiv.org

Proteomic Research Applications

This compound is a useful reagent in the field of chemical proteomics, particularly for the quantitative analysis of proteins and their post-translational modifications (PTMs) using mass spectrometry. amerigoscientific.com The application leverages the high reactivity of the isocyanate group toward nucleophilic sites on proteins, primarily the N-terminal α-amino groups of peptides and the ε-amino groups of lysine (B10760008) residues. nih.govnih.gov

In a common quantitative proteomics workflow, proteins from different samples (e.g., control vs. treated) are extracted and digested into peptides. The resulting peptide mixtures are then labeled with isotopically distinct versions of a phenyl isocyanate reagent. For example, one sample is labeled with the standard "light" reagent, while the other is labeled with a "heavy," deuterium-labeled (d5) version. nih.gov The isocyanate reacts quantitatively with the N-terminus of essentially all peptides in the digest, forming stable urea derivatives. researchgate.netnih.gov

The samples are then combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). In the mass spectrometer, a peptide labeled with the light reagent and its heavy-labeled counterpart appear as a pair of peaks separated by a known mass difference. The ratio of the intensities of these peaks accurately reflects the relative abundance of that peptide, and by extension its parent protein, in the original samples. nih.gov This stable isotope labeling strategy offers a versatile and powerful method for quantifying changes in protein expression or the abundance of specific PTMs between different biological states. researchgate.net

Advanced Chemical Reagent in Academic Research

Beyond its specific applications in chiral separations and proteomics, this compound serves as a versatile and advanced chemical reagent in broader academic research. Its primary utility stems from the reactive isocyanate group, which allows for its use as a key building block in the synthesis of a variety of organic compounds. nih.gov

It is a crucial reactant for the synthesis of other complex heterocyclic molecules, such as 3-(3,5-dichlorophenyl)-2,4-oxazolidinedione (DCPO). sigmaaldrich.comnih.gov Furthermore, it is an important intermediate in the multi-step synthesis of the fungicide iprodione. nih.govamerigoscientific.com The well-defined reactivity of this compound with nucleophiles like alcohols, amines, and water makes it a foundational component for creating diverse carbamate and urea derivatives, which are pivotal structures in medicinal chemistry and materials science. nih.gov Its role as a derivatizing agent for polysaccharides like cellulose and amylose to create CSPs remains one of its most significant contributions to analytical and organic chemistry. sigmaaldrich.comnih.gov

Toxicological Considerations and Environmental Impact in Research Contexts

Mechanisms of Isocyanate Toxicity: A General Review with Relevance to 3,5-Dichlorophenyl Isocyanate

Isocyanates are a class of highly reactive, low molecular weight chemicals characterized by the functional group -N=C=O. fishersci.com Their high electrophilicity allows them to readily react with nucleophiles, a property that underlies both their industrial utility and their toxicological effects. nbinno.com The primary target of isocyanate toxicity is the respiratory tract, though dermal exposure is also a significant concern. nbinno.com Health effects associated with isocyanate exposure are extensive and can include severe irritation to the eyes, skin, and respiratory system, as well as sensitization, which can lead to occupational asthma. georganics.skchemicalbook.com

Isocyanates are recognized for their mutagenic potential, which arises from their ability to form covalent adducts with the nucleobases of DNA. fishersci.comspectrumchemical.com This process, known as carbamoylation, primarily targets the exocyclic amino groups of cytosine and adenine (B156593). fishersci.comepa.gov Theoretical studies using density functional theory have elucidated the mechanism of this reaction, demonstrating a stepwise pathway. fishersci.comspectrumchemical.com The reaction initiates with the formation of a π-complex between the isocyanate and the nucleobase, followed by the rate-determining step of C–N covalent bond formation. fishersci.com This proceeds through the reactive tautomeric imine forms of the nucleobases. fishersci.comspectrumchemical.com The process concludes with two consecutive proton transfers, often mediated by water molecules, to yield the final stable adduct. fishersci.com

The reactivity of isocyanates toward nucleobases follows the order of cytosine > adenine > guanine, a sequence that correlates with their basicity and the stability of their imine forms. fishersci.comspectrumchemical.com The addition of electron-withdrawing or electron-donating groups to the aryl ring of an isocyanate has been found to have a minimal effect on the kinetics of this reaction. fishersci.comspectrumchemical.com This suggests that the mutagenicity is an inherent property of the isocyanate functional group itself. fishersci.comspectrumchemical.com

In vitro studies with methyl isocyanate (MIC) and calf thymus DNA have confirmed the formation of specific adducts, namely N6-methylcarbamoyl-adenine and N4-methylcarbamoyl-cytosine. epa.gov The formation of these exocyclic adducts is consistent with the observation that normal hydrogen bonding can still occur after a rotational adjustment of the methylcarbamoyl group, which may explain the lack of observed genetic mutations in some test systems like Salmonella and Drosophila. epa.gov

Table 1: Reactivity of Isocyanates with DNA Nucleobases

| Nucleobase | Relative Reactivity | Key Interaction Site |

|---|---|---|

| Cytosine | High | Exocyclic amino group (N4) |

| Adenine | Medium | Exocyclic amino group (N6) |

Isocyanates are potent irritants, capable of inducing immediate noxious effects such as pain, lacrimation, and airway irritation. nih.govresearchgate.net These responses are mediated by the activation of sensory neurons. nih.govresearchgate.net A key molecular target for isocyanates in these neurons is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. nih.govresearchgate.net TRPA1 functions as a sensor for reactive chemicals. nih.gov

The activation of TRPA1 by electrophilic compounds like isocyanates is believed to occur through the covalent modification of cytosolic cysteine and lysine (B10760008) residues in the N-terminus of the channel protein. nih.gov This modification triggers the opening of the channel, leading to an influx of Ca²⁺ and subsequent neuronal excitation. nih.govresearchgate.net Studies using Ca²⁺ imaging and electrophysiology have demonstrated that various industrial isocyanates, including methyl isocyanate (MIC) and hexamethylene diisocyanate (HDI), strongly activate TRPA1. nih.gov

In animal models, the genetic deletion or pharmacological inhibition of TRPA1 has been shown to dramatically reduce the nocifensive behaviors associated with isocyanate exposure. nih.govresearchgate.net This indicates that TRPA1 is a major mediator of the acute irritant effects of these chemicals. nih.gov The activation of TRPA1 by isocyanates is comparable in potency to that of allyl isothiocyanate (the active component in mustard oil), a well-known TRPA1 agonist. nih.gov

Table 2: Isocyanate Activation of TRPA1 Channels

| Isocyanate | EC₅₀ (μM) | Experimental System |

|---|---|---|

| Methyl Isocyanate (MIC) | 25 ± 3 | HEK-293T cells expressing TRPA1 |

Occupational exposure to isocyanates is a leading cause of occupational asthma. georganics.skacs.org This is a result of immunological sensitization, which can occur through both respiratory and dermal routes. chemicalbook.comwikipedia.org Once an individual is sensitized, even very low levels of subsequent exposure can trigger a severe asthmatic reaction. georganics.sk

The process of sensitization involves both the innate and adaptive immune systems. acs.org Isocyanates are too small to be immunogenic on their own; however, their high reactivity allows them to bind to endogenous proteins, such as albumin, forming neo-antigens. These modified proteins can then be taken up by antigen-presenting cells, like monocytes, which process them and present them to T-lymphocytes, initiating an adaptive immune response. acs.org This can lead to the development of hypersensitivity.

Dermal exposure is increasingly recognized as a significant route for sensitization. wikipedia.org Skin contact with isocyanates can lead to allergic contact dermatitis, and there is growing evidence that skin sensitization can precede and contribute to the development of respiratory sensitization and asthma. wikipedia.org In animal models, skin application of isocyanates has been shown to induce sensitization that leads to asthma-like responses upon subsequent inhalation challenge.

The inflammatory response to isocyanates involves the release of various cytokines. Studies on cultured human lymphocytes and neutrophils exposed to an isocyanate analogue showed increased secretion of pro-inflammatory cytokines such as interleukin-8, interleukin-1β, interleukin-6, and tumor necrosis factor.

Isocyanates can induce cell death through mechanisms involving cytotoxicity, apoptosis, and nitrosative stress. Studies using cell models have demonstrated that exposure to isocyanates can lead to a dose- and time-dependent increase in cytotoxicity.

One of the key mechanisms is the induction of apoptosis, or programmed cell death. Isocyanates have been shown to activate the mitochondrial-mediated apoptotic pathway. This involves the depolarization of the mitochondrial membrane and the activation of key executioner enzymes like caspase-3. The induction of apoptosis has been observed in various cell types, including human lymphocytes and neutrophils.

Furthermore, isocyanate exposure can lead to oxidative and nitrosative stress. This is characterized by an increase in reactive nitrogen species and a decrease in the levels of antioxidant enzymes such as glutathione, superoxide (B77818) dismutase (SOD), and catalase. The increase in reactive nitrogen species can lead to the nitration of biomolecules, such as proteins and DNA, causing cellular damage and dysfunction. For instance, the formation of 8-hydroxy-2'-deoxyguanosine, a marker of oxidative DNA damage, has been observed following isocyanate exposure. This state of nitrosative stress can further trigger apoptotic signaling pathways.

Environmental Fate and Degradation Pathways of Chlorinated Isocyanates

The environmental fate of chlorinated isocyanates is largely governed by their chemical reactivity, particularly their susceptibility to hydrolysis. researchgate.net Due to this reactivity, their persistence in aqueous environments is expected to be low. researchgate.net

Chlorinated isocyanates, including this compound, are sensitive to moisture. nbinno.com In aqueous environments, the isocyanate functional group (-N=C=O) readily reacts with water in a process called hydrolysis. nbinno.com This reaction proceeds through the formation of an unstable carbamic acid intermediate. researchgate.net

The carbamic acid then rapidly decomposes, yielding a primary amine and carbon dioxide. researchgate.netacs.org In the case of this compound, hydrolysis results in the formation of 3,5-dichloroaniline (B42879) and carbon dioxide.

R-N=C=O + H₂O → [R-NH-COOH] → R-NH₂ + CO₂ (where R = 3,5-dichlorophenyl)

This hydrolysis is generally a rapid process, with half-lives for many isocyanates being in the range of minutes to hours. researchgate.net Consequently, long-range transport of the parent isocyanate compound in surface waters or groundwater is not expected. researchgate.net The primary environmental consideration then shifts to the fate and potential toxicity of the resulting chlorinated amine degradation product. researchgate.net The newly formed primary amine can also react with any remaining isocyanate to form a substituted urea (B33335). acs.org

Table 3: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 34893-92-0 | C₇H₃Cl₂NO |

| 3,5-Dichloroaniline | 626-43-7 | C₆H₅Cl₂N |

| Adenine | 73-24-5 | C₅H₅N₅ |

| Allyl isothiocyanate | 57-06-7 | C₄H₅NS |

| Albumin | 9048-46-8 | Not Applicable |

| Carbon dioxide | 124-38-9 | CO₂ |

| Cytosine | 71-30-7 | C₄H₅N₃O |

| Guanine | 73-40-5 | C₅H₅N₅O |

| Hexamethylene diisocyanate (HDI) | 822-06-0 | C₈H₁₂N₂O₂ |

| Interleukin-1β | Not Applicable | Not Applicable |

| Interleukin-6 | Not Applicable | Not Applicable |

| Interleukin-8 | Not Applicable | Not Applicable |

| Methyl isocyanate (MIC) | 624-83-9 | C₂H₃NO |

| N4-methylcarbamoyl-cytosine | Not Available | C₆H₈N₄O₂ |

| N6-methylcarbamoyl-adenine | Not Available | C₇H₈N₆O |

| 8-hydroxy-2'-deoxyguanosine | 3868-31-3 | C₁₀H₁₃N₅O₅ |

| Superoxide dismutase (SOD) | 9054-89-1 | Not Applicable |

Atmospheric Degradation: Photochemically-Produced Hydroxyl Radicals

The atmospheric fate of this compound is primarily determined by its reaction with photochemically-produced hydroxyl (OH) radicals. acs.orgresearchgate.net These highly reactive radicals are formed in the troposphere through the action of sunlight on ozone and water vapor. The gas-phase reaction between aromatic isocyanates and OH radicals is considered one of the most significant chemical sinks for these compounds in the atmosphere. researchgate.net

Research using proxy compounds like para-Tolyl-isocyanate and phenyl isocyanate has elucidated the likely degradation mechanism for aromatic isocyanates such as this compound. acs.orgresearchgate.net Studies indicate that the primary pathway for degradation is not the attack of the hydroxyl radical on the isocyanate (-NCO) group itself. acs.orgresearchgate.net Instead, the dominant reaction involves the addition of the OH radical to the aromatic ring. acs.orgresearchgate.net This process is significantly faster than any reaction involving the isocyanate functional group. acs.org

For a structurally similar compound, 3,4-Dichlorophenyl isocyanate, the atmospheric half-life for this degradation reaction is estimated to be approximately 24 days. nih.gov This suggests a moderate persistence in the atmosphere. The addition of the hydroxyl radical to the dichlorinated phenyl ring initiates a series of complex reactions, leading to the formation of various degradation products and ultimately contributing to the removal of the compound from the atmosphere.

| Parameter | Finding | Source(s) |

|---|---|---|

| Primary Degradation Agent | Photochemically-produced hydroxyl (OH) radicals | acs.orgresearchgate.net |

| Dominant Reaction Pathway | Addition of OH radical to the aromatic ring | acs.orgresearchgate.net |

| Estimated Half-Life (for 3,4-Dichlorophenyl isocyanate) | ~24 days | nih.gov |

Biodegradation Processes in Soil and Water: Aerobic and Anaerobic Mechanisms

In terrestrial and aquatic environments, the fate of this compound is initially governed by its high reactivity with water. The isocyanate group undergoes rapid hydrolysis to form an amine, yielding the primary degradation product, 3,5-dichloroaniline (3,5-DCA). ufro.clresearchgate.net Therefore, the environmental persistence and biodegradation of this compound are effectively linked to the fate of 3,5-DCA.

3,5-dichloroaniline is known to be a recalcitrant molecule, showing significant resistance to microbial degradation. researchgate.net Many bacteria that can degrade the fungicide iprodione (B1672158) (for which this compound is a precursor) are unable to break down the resulting 3,5-DCA. researchgate.net

Aerobic Mechanisms: Under aerobic conditions, the biodegradation of chlorinated aromatic compounds can be challenging for microorganisms. nih.gov While some microbes can metabolize chlorinated pollutants, the stability of the carbon-chlorine bond often limits the rate of degradation. nih.gov Research has shown that certain fungi possess a greater capacity to degrade this compound. For instance, the fungus Cladosporium herbarum has demonstrated a remarkable ability to degrade 3,5-DCA, which is particularly noteworthy given that this isomer is the most recalcitrant of the dichloroanilines. researchgate.net

Anaerobic Mechanisms: In anaerobic environments, such as saturated soils, sediments, and groundwater, biodegradation often proceeds through reductive dechlorination. d-nb.infoclu-in.org In this process, microorganisms use the chlorinated compound as an electron acceptor, replacing a chlorine atom with a hydrogen atom. clu-in.org While this is a common pathway for many chlorinated pollutants, the degradation of 3,5-DCA under anaerobic conditions is slow, contributing to its persistence. The ultimate end products of complete anaerobic degradation are typically methane (B114726) and carbon dioxide. clu-in.org

| Process | Compound | Mechanism/Product | Notes | Source(s) |

|---|---|---|---|---|

| Initial Transformation | This compound | Rapid hydrolysis in water | Forms 3,5-dichloroaniline (3,5-DCA) | ufro.clresearchgate.net |

| Aerobic Biodegradation | 3,5-dichloroaniline (3,5-DCA) | Limited degradation by bacteria; significant degradation by some fungi (e.g., Cladosporium herbarum) | 3,5-DCA is highly recalcitrant | researchgate.net |

| Anaerobic Biodegradation | 3,5-dichloroaniline (3,5-DCA) | Slow degradation, potentially via reductive dechlorination | Contributes to environmental persistence | researchgate.netd-nb.infoclu-in.org |

Potential for Environmental Persistence and Transport of Degradation Products

The potential for environmental persistence of this compound itself is low in soil and water due to its rapid hydrolysis into 3,5-dichloroaniline (3,5-DCA). ufro.cl Consequently, the environmental risk profile is dominated by the persistence and transport of 3,5-DCA.

Chemicals that resist biotic and abiotic degradation processes can persist in the environment for long periods, potentially accumulating to hazardous levels. up.pt As noted, 3,5-DCA is a recalcitrant compound that is not readily degraded by many soil microorganisms. researchgate.net This inherent stability leads to its persistence in both soil and aquatic systems.

The transport of 3,5-DCA within the environment is governed by its physical and chemical properties, such as its water solubility and its tendency to adsorb to soil particles. Compounds with higher water solubility and lower soil adsorption are more mobile and have a greater potential to leach from soil into groundwater or be transported via surface runoff into rivers and lakes. The persistence of 3,5-DCA, combined with its potential mobility, means it can be transported far from the original point of contamination, posing a long-term risk to environmental compartments long after the parent compound has degraded. up.pt

Remediation Strategies for Isocyanate Contamination in Research and Industrial Settings

Given the reactivity of isocyanates, effective and rapid remediation strategies are crucial in the event of a spill in a research or industrial setting. The primary goal is to neutralize the reactive isocyanate group, converting it into a more stable and less hazardous compound, typically a urea or urethane (B1682113) derivative. semanticscholar.org

The general procedure for managing an isocyanate spill involves three main steps:

Containment: The spill should be immediately contained using inert absorbent materials. Suitable materials include sand, vermiculite, or commercial sorbents. actsafe.ca The use of sawdust or other flammable organic materials is sometimes discouraged due to potential fire hazards. actsafe.ca

Neutralization: After absorption, the material is treated with a liquid decontamination solution. These solutions are typically aqueous-based and formulated to react with the isocyanate. It is critical that containers used for collecting the neutralized waste are not sealed tightly, as the reaction between isocyanates and water generates carbon dioxide gas, which can lead to a dangerous pressure buildup and potential container rupture. fsi.cosafetyinnumbers.ca

Disposal: All contaminated materials, including absorbents, personal protective equipment, and cleaning supplies, must be collected and disposed of as hazardous waste in accordance with local, state, and federal regulations. fsi.co

Several formulations for decontamination solutions are used, often containing a base like ammonia (B1221849) or sodium carbonate to enhance the reaction rate with water, along with a detergent to aid in mixing and surface wetting. fsi.cosafetyinnumbers.ca

| Formulation Type | Component 1 | Component 2 | Component 3 | Source(s) |

|---|---|---|---|---|

| Sodium Carbonate Based | 5-10% Sodium Carbonate | 0.2-2% Liquid Detergent | 88-95% Water | fsi.cosafetyinnumbers.ca |

| Ammonia Based | 3-8% Concentrated Ammonia | 0.2-2% Liquid Detergent | 90-97% Water | fsi.cosafetyinnumbers.ca |

| Alcohol Based | 50% Isopropyl Alcohol or Methylated Spirits | 5% Concentrated Ammonia | 45% Water |